molecular formula C14H13NO2S B395191 2-hydroxy-N-[2-(methylthio)phenyl]benzamide CAS No. 447413-03-8

2-hydroxy-N-[2-(methylthio)phenyl]benzamide

Cat. No.: B395191
CAS No.: 447413-03-8
M. Wt: 259.33g/mol
InChI Key: INSDMQXGDRYKEM-UHFFFAOYSA-N
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Description

2-hydroxy-N-[2-(methylthio)phenyl]benzamide is an organic compound with the molecular formula C14H13NO2S It is a benzamide derivative characterized by the presence of a hydroxyl group and a methylthio group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[2-(methylthio)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with 2-(methylthio)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[2-(methylthio)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), iron powder (Fe)

    Substitution: Alcohols, alkyl halides, acid chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Esters, ethers

Scientific Research Applications

2-hydroxy-N-[2-(methylthio)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(methylthio)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-phenylbenzamide: Lacks the methylthio group, which may result in different biological activities.

    2-hydroxy-N-[2-(methylsulfonyl)phenyl]benzamide: Contains a sulfonyl group instead of a methylthio group, potentially altering its reactivity and applications.

Uniqueness

2-hydroxy-N-[2-(methylthio)phenyl]benzamide is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-N-(2-methylsulfanylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-18-13-9-5-3-7-11(13)15-14(17)10-6-2-4-8-12(10)16/h2-9,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSDMQXGDRYKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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